molecular formula C12H15N3O3 B14066952 1-(2-Methyl-3-nitrobenzoyl)piperazine

1-(2-Methyl-3-nitrobenzoyl)piperazine

Cat. No.: B14066952
M. Wt: 249.27 g/mol
InChI Key: QOGIPYQZBBWJHU-UHFFFAOYSA-N
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Description

(2-methyl-3-nitrophenyl)(piperazin-1-yl)methanone is an organic compound that features a nitrophenyl group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-3-nitrophenyl)(piperazin-1-yl)methanone typically involves the reaction of 2-methyl-3-nitrobenzoyl chloride with piperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-3-nitrophenyl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products

    Reduction: (2-methyl-3-aminophenyl)(piperazin-1-yl)methanone.

    Substitution: N-alkyl or N-acyl derivatives of the piperazine moiety.

    Oxidation: (2-carboxy-3-nitrophenyl)(piperazin-1-yl)methanone.

Scientific Research Applications

(2-methyl-3-nitrophenyl)(piperazin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2-methyl-3-nitrophenyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine moiety can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2-methyl-3-aminophenyl)(piperazin-1-yl)methanone: Similar structure but with an amino group instead of a nitro group.

    (2-carboxy-3-nitrophenyl)(piperazin-1-yl)methanone: Similar structure but with a carboxylic acid group instead of a methyl group.

Uniqueness

(2-methyl-3-nitrophenyl)(piperazin-1-yl)methanone is unique due to the presence of both a nitrophenyl group and a piperazine moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

(2-methyl-3-nitrophenyl)-piperazin-1-ylmethanone

InChI

InChI=1S/C12H15N3O3/c1-9-10(3-2-4-11(9)15(17)18)12(16)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3

InChI Key

QOGIPYQZBBWJHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCNCC2

Origin of Product

United States

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